Cas no 2248389-28-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate is a specialized chemical compound featuring a unique isoindole-1,3-dione (phthalimide) scaffold coupled with a cyclopropane carboxylate moiety. The benzyloxycarbonyl (Cbz) protecting group enhances its utility in peptide synthesis and other organic transformations by providing selective deprotection capabilities. Its rigid cyclopropane structure contributes to steric constraints, making it valuable in medicinal chemistry for probing enzyme interactions or designing conformationally restricted analogs. The compound’s stability under mild conditions and compatibility with standard coupling reagents further underscore its versatility in synthetic applications. Suitable for research in drug discovery and materials science, it offers precise functionalization opportunities for advanced molecular architectures.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate structure
2248389-28-6 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
CAS No:2248389-28-6
MF:C20H16N2O6
Molecular Weight:380.350845336914
CID:5943720
PubChem ID:165730958

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6521890
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
    • 2248389-28-6
    • インチ: 1S/C20H16N2O6/c23-16-14-8-4-5-9-15(14)17(24)22(16)28-18(25)20(10-11-20)21-19(26)27-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,26)
    • InChIKey: IQEIYTOFFKOZFY-UHFFFAOYSA-N
    • SMILES: O(C(C1(CC1)NC(=O)OCC1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 380.10083623g/mol
  • 同位素质量: 380.10083623g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 644
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6521890-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
2248389-28-6 95.0%
1.0g
$842.0 2025-03-14
Enamine
EN300-6521890-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
2248389-28-6 95.0%
0.05g
$707.0 2025-03-14
Enamine
EN300-6521890-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
2248389-28-6 95.0%
0.5g
$809.0 2025-03-14
Enamine
EN300-6521890-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
2248389-28-6 95.0%
2.5g
$1650.0 2025-03-14
Enamine
EN300-6521890-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
2248389-28-6 95.0%
5.0g
$2443.0 2025-03-14
Enamine
EN300-6521890-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
2248389-28-6 95.0%
10.0g
$3622.0 2025-03-14
Enamine
EN300-6521890-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
2248389-28-6 95.0%
0.25g
$774.0 2025-03-14
Enamine
EN300-6521890-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
2248389-28-6 95.0%
0.1g
$741.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate (CAS No: 2248389-28-6)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate, identified by its CAS number 2248389-28-6, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an isoindole scaffold, which is known for its potential bioactivity and structural versatility. The presence of multiple functional groups, including a benzyloxy carbonyl amino group and a dioxo moiety, makes this molecule a promising candidate for further exploration in drug discovery and development.

The isoindole core of this compound is particularly noteworthy due to its structural similarity to certain natural products and bioactive molecules. Isoindoles have been widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The cyclopropane ring further enhances the molecular complexity, introducing strain that can be exploited for binding interactions with biological targets. This combination of structural features makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate a fascinating subject for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been a growing interest in the development of heterocyclic compounds as pharmacophores. Heterocycles are essential components of many drugs on the market today, and their unique electronic and steric properties allow for the design of molecules with high specificity and efficacy. The dioxo group in this compound contributes to its potential reactivity and may play a crucial role in its interactions with biological targets. Additionally, the benzyloxy carbonyl amino group suggests possible roles in modulating enzyme activity or receptor binding.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate presents both challenges and opportunities for synthetic chemists. The cyclopropane ring requires careful handling to maintain its integrity during synthetic transformations, while the isoindole core necessitates precise functionalization to achieve the desired biological activity. Despite these challenges, the compound's structural features offer a rich palette for chemical manipulation, enabling the exploration of diverse chemical space.

One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. The combination of an isoindole scaffold and a cyclopropane ring has been associated with bioactivity in several disease models. For instance, studies have shown that isoindole derivatives can exhibit potent activity against certain types of cancer cells by inhibiting key signaling pathways. The presence of the benzyloxy carbonyl amino group may further enhance this activity by improving solubility or facilitating cellular uptake.

Recent research has also highlighted the importance of structure-based drug design in optimizing bioactivity. Computational methods such as molecular docking and virtual screening have become indispensable tools for predicting how small molecules interact with biological targets. In the case of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate, these techniques can be used to identify potential binding sites and optimize its structure for improved efficacy.

The benzyloxy carbonyl amino group is particularly interesting from a pharmacological perspective. This moiety is commonly found in peptide mimetics and protease inhibitors, suggesting that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate may exhibit inhibitory activity against certain enzymes or receptors. Additionally, the dioxo group could serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets, further enhancing binding affinity.

The potential applications of this compound extend beyond oncology. Researchers are exploring its use in other therapeutic areas, including neurodegenerative diseases and infectious diseases. For example, isoindole derivatives have shown promise in models of Alzheimer's disease by modulating amyloid-beta aggregation. Similarly, the structural features of this compound may make it effective against pathogens by interfering with essential metabolic pathways.

In conclusion, 1,3-dioxo -2 ,3 -dihydro - 1 H - iso indol - 2 - yl 1 - { [ ( ben z y lo x y ) car b o n y l ] am i no } c y c l o pro p h an e - 1 - ca r b ox y l ate ( C A S N o : 2248389 -28 -6 ) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and bioactive scaffolds makes it a valuable asset in pharmaceutical research. As our understanding of biological systems continues to evolve,the potential applications of this compound are likely to expand,offering new hope for treating a variety of diseases.

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